Many MEK inhibitor studies fail to replicate clinical BRAF combo synergy due to divergent half-lives and potencies. Binimetinib directly addresses this: • Distinct 3.5h plasma half-life enables transient pathway inhibition experiments with clean washout. • Balanced MEK1/2 inhibition (IC50 distinct from trametinib/cobimetinib) ensures reproducible synergy with BRAF inhibitors like encorafenib. • High-purity (≥98%) supplied with solubilization guidance for DMSO, ensuring in vitro reliability. Procure with confidence from SMolecule, with fast global shipping.
Binimetinib (CAS 606143-89-9) is an orally available, selective, and reversible allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition by Binimetinib blocks the phosphorylation of ERK, thereby disrupting downstream signaling that promotes cell proliferation and survival in various cancer types, particularly those with BRAF mutations. It is most frequently procured for preclinical and clinical research in combination with BRAF inhibitors, such as encorafenib, a context in which it has received FDA approval for treating specific forms of melanoma and non-small cell lung cancer (NSCLC). Key procurement considerations include its distinct physicochemical properties, such as its practical insolubility in aqueous solutions at physiological pH, requiring solubilization in organic solvents like DMSO for in vitro use.
While several MEK inhibitors are commercially available, direct substitution for Binimetinib in established research protocols is ill-advised due to significant differences in biochemical potency, pharmacokinetic profiles, and established combination efficacy. For instance, in vitro studies have shown that the half-maximal inhibitory concentration (IC50) of Binimetinib against MEK1/2 is distinct from other inhibitors like Trametinib and Cobimetinib, which can lead to divergent cellular responses and downstream pathway modulation. Furthermore, Binimetinib possesses a uniquely short plasma half-life of approximately 3.5 hours, a critical parameter that influences dosing schedules and the duration of target engagement in experimental models. This contrasts with other MEK inhibitors that exhibit longer half-lives, making direct temporal comparisons of drug effects invalid. Procuring an alternative MEK inhibitor without re-validating the experimental system can compromise data reproducibility and misrepresent the specific synergistic effects observed when Binimetinib is combined with BRAF inhibitors like encorafenib.
In direct biochemical assays, Binimetinib demonstrates a half-maximal inhibitory concentration (IC50) of 12 nM for both MEK1 and MEK2. This potency is notably different from other widely used MEK inhibitors. For example, Trametinib shows higher potency with IC50 values of 0.7 nM for MEK1 and 0.9 nM for MEK2, while Cobimetinib exhibits mixed potency with an IC50 of 0.9 nM for MEK1 but a significantly lower potency of 199 nM for MEK2. This data highlights that Binimetinib has a balanced and moderate potency against both MEK isoforms compared to the more potent Trametinib and the isoform-biased Cobimetinib.
| Evidence Dimension | Biochemical IC50 against MEK1/MEK2 |
| Target Compound Data | 12 nM (MEK1) / 12 nM (MEK2) |
| Comparator Or Baseline | Trametinib: 0.7 nM (MEK1) / 0.9 nM (MEK2); Cobimetinib: 0.9 nM (MEK1) / 199 nM (MEK2) |
| Quantified Difference | Binimetinib is approximately 17-fold less potent than Trametinib against MEK1 and 13-fold less potent against MEK2. Binimetinib is approximately 13-fold less potent than Cobimetinib against MEK1 but 16.5-fold more potent against MEK2. |
| Conditions | Biochemical enzyme inhibition assays. |
This specific potency profile is critical for designing experiments where a balanced and moderate inhibition of both MEK1 and MEK2 is desired, preventing potential off-target effects or skewed results from highly potent or isoform-selective compounds.
Binimetinib is characterized by a short mean terminal half-life of 3.5 hours in humans. This pharmacokinetic property allows for rapid clearance from the system, which can be advantageous in experimental designs requiring pulsatile or short-term pathway inhibition. In contrast, other MEK inhibitors like Trametinib have significantly longer half-lives, which can take weeks for a complete washout. The rapid clearance of Binimetinib facilitates more precise control over the timing and duration of MEK pathway inhibition in research models.
| Evidence Dimension | Terminal Half-Life (t1/2) |
| Target Compound Data | 3.5 hours |
| Comparator Or Baseline | Other MEK inhibitors (e.g., Trametinib) have half-lives that require 2 to 3 weeks for complete washout. |
| Quantified Difference | Binimetinib's half-life is measured in hours, whereas other MEK inhibitors can have functional half-lives extending over many days. |
| Conditions | Human pharmacokinetic studies. |
For studies investigating the dynamic regulation of the MAPK pathway or recovery kinetics after inhibitor removal, Binimetinib's short half-life offers a level of temporal control that is not achievable with longer-acting MEK inhibitors.
Binimetinib is a crystalline solid described as practically insoluble in aqueous media at pH 4.5 and higher. For research applications, it requires initial dissolution in an organic solvent, such as DMSO, where it is soluble up to approximately 30 mg/mL. Subsequent dilution into aqueous buffers for cell-based assays is possible, but aqueous solutions are not recommended for storage beyond one day. This contrasts with other compounds that may offer greater aqueous solubility, but the well-defined solubility profile of Binimetinib in DMSO ensures reproducible stock solution preparation, a critical factor for assay consistency.
| Evidence Dimension | Aqueous Solubility at Physiological pH |
| Target Compound Data | Practically insoluble at pH 4.5 and higher. |
| Comparator Or Baseline | Soluble in DMSO (approx. 30 mg/mL). |
| Quantified Difference | Qualitative difference between aqueous and organic solvent solubility. |
| Conditions | Standard laboratory conditions. |
Understanding this solubility profile is a crucial procurement consideration, as it dictates the necessary solvents and handling procedures to ensure accurate and reproducible concentrations in experimental setups, preventing compound precipitation and inaccurate results.
Binimetinib is the indicated choice for in vitro and in vivo studies aiming to replicate or build upon the clinically validated synergistic effects observed with BRAF inhibitors like encorafenib. Its specific potency and pharmacokinetic profile are integral to the efficacy and safety data established in pivotal clinical trials for melanoma and NSCLC. Using Binimetinib ensures that preclinical findings are directly translatable to the established clinical context.
Due to its short 3.5-hour half-life, Binimetinib is particularly well-suited for experimental designs that investigate the consequences of transient MEK pathway inhibition. This includes studies on pathway reactivation kinetics, cellular recovery mechanisms, or the scheduling effects of intermittent dosing, where the rapid clearance of the compound allows for a clean experimental window after withdrawal.
As a MEK inhibitor with a distinct, balanced, and moderate potency against both MEK1 and MEK2, Binimetinib serves as a critical reference compound in studies designed to compare the biological outcomes of different MEK inhibition profiles. Its inclusion allows researchers to dissect whether the higher potency of an agent like Trametinib or the isoform bias of Cobimetinib leads to differential efficacy or toxicity compared to the profile offered by Binimetinib.